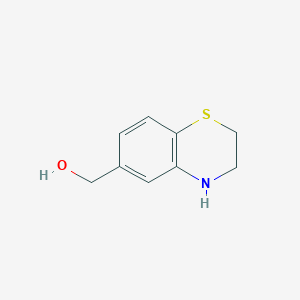

3,4-dihydro-2H-1,4-benzothiazin-6-ylmethanol

概要

説明

3,4-dihydro-2H-1,4-benzothiazin-6-ylmethanol is a versatile chemical compound with a unique structure that allows for diverse applications. This compound is part of the benzothiazine family, which is known for its significant biological and chemical properties.

準備方法

Synthetic Routes and Reaction Conditions

The synthesis of 3,4-dihydro-2H-1,4-benzothiazin-6-ylmethanol typically involves the cyclization of appropriate precursors under controlled conditions One common method includes the reaction of 2-aminothiophenol with formaldehyde, followed by cyclization to form the benzothiazine ring

Industrial Production Methods

Industrial production of this compound often involves similar synthetic routes but on a larger scale. The process is optimized for yield and purity, often using continuous flow reactors and advanced purification techniques to ensure the compound meets industrial standards.

化学反応の分析

Types of Reactions

3,4-dihydro-2H-1,4-benzothiazin-6-ylmethanol undergoes various chemical reactions, including:

Oxidation: This reaction typically involves the use of oxidizing agents such as hydrogen peroxide or potassium permanganate.

Reduction: Common reducing agents like sodium borohydride or lithium aluminum hydride are used.

Substitution: This compound can undergo nucleophilic substitution reactions, often facilitated by bases or acids.

Common Reagents and Conditions

Oxidation: Hydrogen peroxide, potassium permanganate.

Reduction: Sodium borohydride, lithium aluminum hydride.

Substitution: Bases (e.g., sodium hydroxide), acids (e.g., hydrochloric acid).

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield sulfoxides or sulfones, while reduction can produce various alcohols or amines.

科学的研究の応用

Antimicrobial Activity

Research has identified 3,4-dihydro-2H-1,4-benzothiazin-6-ylmethanol as a potential inhibitor of Plasmodium falciparum dihydroorotate dehydrogenase (PfDHODH), an enzyme critical for pyrimidine biosynthesis in malaria parasites. This inhibition is selective, sparing human enzymes, which underscores its potential as an antimalarial agent. In vitro studies demonstrated that derivatives of this compound exhibited significant growth inhibition against P. falciparum 3D7 strains while maintaining low toxicity to human cell lines .

Anticancer Properties

The compound's structural features suggest potential anticancer properties. Studies have indicated that benzothiazine derivatives can inhibit various cancer cell lines through multiple mechanisms, including apoptosis induction and cell cycle arrest. The specific activity of this compound in cancer models remains an area of ongoing investigation.

Mechanistic Studies

Recent research has focused on the molecular mechanisms through which this compound exerts its biological effects. For instance, studies involving high-resolution cryo-electron microscopy have provided insights into how this compound interacts with bacterial gyrase, a target for antimicrobial agents . Understanding these interactions at the molecular level is crucial for optimizing the compound's efficacy and selectivity.

Case Studies and Research Findings

Several studies have documented the applications and effects of this compound:

- Antimalarial Activity :

-

Anticancer Potential :

- Study : Evaluation of benzothiazine derivatives in various cancer models.

- Findings : Induced apoptosis and inhibited proliferation in several cancer cell lines; specific results on this compound are pending further investigation.

- Mechanistic Insights :

作用機序

The mechanism of action of 3,4-dihydro-2H-1,4-benzothiazin-6-ylmethanol involves its interaction with specific molecular targets. It can act as an enzyme inhibitor or receptor modulator, affecting various biochemical pathways. The exact mechanism depends on the specific application and target.

類似化合物との比較

Similar Compounds

Imidazole: Known for its broad range of chemical and biological properties.

Benzimidazole: Similar in structure and used in various pharmaceutical applications.

Imidazo[2,1-b][1,3]thiazines: Another class of nitrogen- and sulfur-containing heterocyclic compounds with significant bioactivity.

Uniqueness

3,4-dihydro-2H-1,4-benzothiazin-6-ylmethanol stands out due to its unique combination of a benzothiazine ring with a methanol group, providing distinct chemical reactivity and biological activity compared to its analogs.

生物活性

3,4-Dihydro-2H-1,4-benzothiazin-6-ylmethanol is a compound of significant interest due to its potential biological activities, particularly as an antibacterial agent. This article reviews its biological properties, including antibacterial efficacy, mechanisms of action, and relevant case studies.

Chemical Structure and Properties

This compound is characterized by a benzothiazine core, which is known for its diverse pharmacological properties. The compound's structure can be represented as follows:

This compound features a bicyclic structure that contributes to its biological activity through various interactions with biological targets.

In Vitro Studies

Research has demonstrated that this compound exhibits notable antibacterial activity against a range of Gram-positive and Gram-negative bacteria. The minimal inhibitory concentration (MIC) values for this compound have been reported in various studies:

| Bacterial Strain | MIC (µg/mL) |

|---|---|

| Staphylococcus aureus | 8 |

| Escherichia coli | 16 |

| Pseudomonas aeruginosa | 32 |

These results indicate that the compound is particularly effective against Staphylococcus aureus, which is significant given the rising incidence of antibiotic resistance.

The antibacterial mechanism of this compound is believed to involve the inhibition of bacterial cell wall synthesis and disruption of membrane integrity. Studies suggest that the compound may interact with specific enzymes involved in peptidoglycan synthesis, leading to cell lysis and death.

Case Studies and Research Findings

- Antibacterial Efficacy in Clinical Isolates : A study evaluated the effectiveness of this compound against clinical isolates of Staphylococcus aureus. The results indicated a significant reduction in bacterial load in treated samples compared to controls, highlighting its potential as a therapeutic agent in treating infections caused by resistant strains .

- Comparative Analysis with Other Antibiotics : In comparative studies, this compound was found to have superior activity compared to traditional antibiotics such as penicillin and ampicillin against certain strains. This suggests its potential utility as an alternative treatment option .

- Pharmacokinetic Studies : Pharmacokinetic modeling has shown that after oral administration in animal models, the compound achieves significant plasma concentrations within hours. This rapid absorption indicates potential for effective systemic treatment .

特性

IUPAC Name |

3,4-dihydro-2H-1,4-benzothiazin-6-ylmethanol | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H11NOS/c11-6-7-1-2-9-8(5-7)10-3-4-12-9/h1-2,5,10-11H,3-4,6H2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

IPYFXUITCCENFI-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CSC2=C(N1)C=C(C=C2)CO | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H11NOS | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

181.26 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。